
Dimethyl 2,3-difluorosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-difluorosuccinate is an organic compound with the molecular formula C6H8F2O4 It is a derivative of succinic acid, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-difluorosuccinate can be achieved through the vicinal difluorination of diols. One common method involves the treatment of methyl esters of L-tartrate or meso-tartrate with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). This reaction selectively introduces fluorine atoms at the 2nd and 3rd positions of the succinate backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-difluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms.
Reduction: LiAlH4 or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-difluorosuccinic acid or its derivatives.
Hydrolysis: 2,3-difluorosuccinic acid.
Applications De Recherche Scientifique
Dimethyl 2,3-difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which dimethyl 2,3-difluorosuccinate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine can also affect the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,3-difluorosuccinic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,3-Difluorobutane: A simpler fluorinated compound with similar vicinal difluorination.
1,2-Difluoroethane: Another compound with vicinal fluorine atoms but a simpler structure.
Uniqueness
Dimethyl 2,3-difluorosuccinate is unique due to its combination of ester groups and vicinal fluorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8F2O4 |
|---|---|
Poids moléculaire |
182.12 g/mol |
Nom IUPAC |
dimethyl 2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
Clé InChI |
HTCDJPGLTNCTGT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



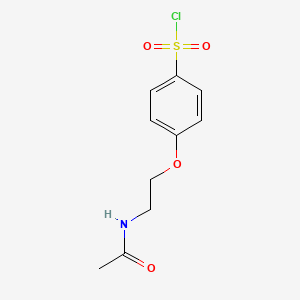

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
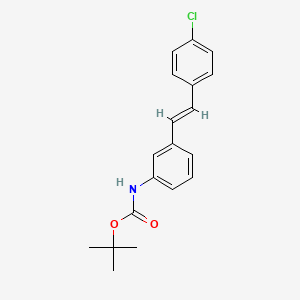
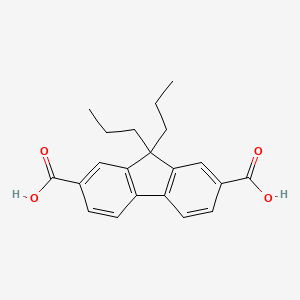
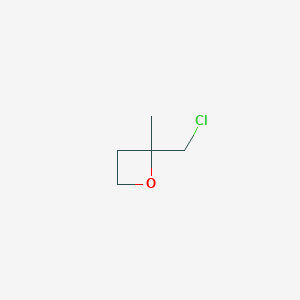
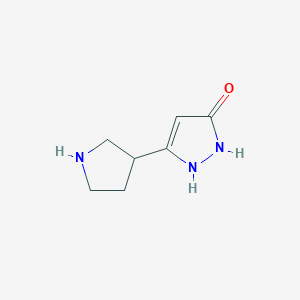
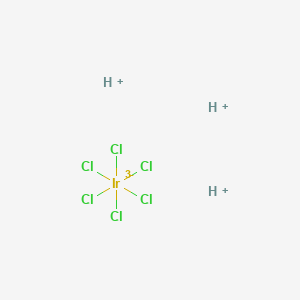

![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

